Drosulfakinin 0

Description

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H61N11O13S/c1-20(51)31(49-36(60)23(10-6-7-14-39)45-34(58)24(11-12-28(41)52)44-32(56)22(40)17-29(42)53)38(62)46-25(13-15-63-2)35(59)48-27(19-50)37(61)47-26(33(57)43-18-30(54)55)16-21-8-4-3-5-9-21/h3-5,8-9,20,22-27,31,50-51H,6-7,10-19,39-40H2,1-2H3,(H2,41,52)(H2,42,53)(H,43,57)(H,44,56)(H,45,58)(H,46,62)(H,47,61)(H,48,59)(H,49,60)(H,54,55)/t20-,22+,23+,24+,25+,26+,27+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBKPMGHQDKSDL-CRYGRWINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61N11O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151791 | |

| Record name | Drosulfakinin 0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

912.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117457-89-3 | |

| Record name | Drosulfakinin 0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117457893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drosulfakinin 0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Fragment Assembly

SPPS remains the gold standard for DSK 0 preparation due to its scalability and control over side-chain protections. The use of 2-chlorotrityl chloride resin enables high loading capacities (0.8–1.0 mmol/g), significantly exceeding conventional resins (0.25–0.4 mmol/g). This resin facilitates the synthesis of protected peptide fragments with minimal byproducts, bypassing the need for chromatographic purification during intermediate steps.

The DSK 0 sequence is assembled using Fmoc (fluorenylmethyloxycarbonyl) chemistry, which permits iterative deprotection and coupling cycles. Critical steps include:

Fragment Coupling in Solution Phase

For longer peptides, SPPS is combined with solution-phase coupling of protected fragments. While DSK 0’s short length (8 residues) allows single-fragment synthesis, patented methods for analogous peptides (e.g., T-20) demonstrate that fragment coupling enhances purity. For example, synthesizing DSK 0 as two fragments (NQKT and MSFNH₂) followed by solution-phase coupling reduces deletion sequences and improves yield.

Table 1: Comparison of SPPS Parameters for DSK 0 and Conventional Peptides

| Parameter | DSK 0 Synthesis | Conventional SPPS |

|---|---|---|

| Resin loading (mmol/g) | 0.8–1.0 | 0.25–0.4 |

| Amino acid excess | 1.5-fold | 3–5-fold |

| Intermediate purification | Precipitation | Chromatography |

Post-Synthetic Modifications and Deprotection

Global Deprotection and Cleavage

After assembly, the peptide-resin undergoes cleavage with a TFA cocktail (e.g., TFA:H₂O:triisopropylsilane, 95:2.5:2.5) to remove side-chain protections and release the peptide. DSK 0’s methionine residue necessitates an oxygen-free environment to prevent oxidation. The amidated C-terminus is preserved by using Rink amide resin, which eliminates the need for additional amidation steps.

Purification and Quality Control

Precipitation and Trituration

Crude DSK 0 is precipitated in cold diethyl ether, followed by trituration to remove residual protecting groups and solvents. This step achieves >80% purity, reducing reliance on HPLC for intermediate stages.

High-Performance Liquid Chromatography (HPLC)

Final purification uses reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Analytical HPLC and mass spectrometry confirm the identity (MW: 934.1 Da) and purity (>95%).

Table 2: DSK 0 Synthesis Yield and Purity

| Step | Yield (%) | Purity (%) |

|---|---|---|

| SPPS and cleavage | 65–75 | 70–80 |

| Precipitation | 85–90 | 80–85 |

| HPLC purification | 90–95 | >95 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Drosulfakinin 0 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis techniques.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Structural and Functional Overview

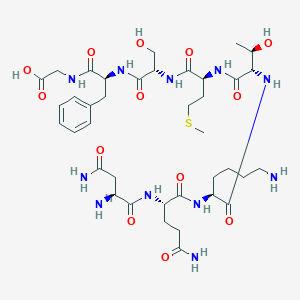

Drosulfakinin 0 is encoded by the conserved Dsk gene and has been identified as a member of a novel peptide family with significant evolutionary conservation across species. The peptide sequence for DSK 0 is NQKTMSFNH2, with its C-terminus being particularly conserved, suggesting a fundamental role in biological processes .

DSK 0 has been implicated as a satiety signal in Drosophila, functioning alongside insulin-like peptides (DILPs) to regulate food intake and choice. Research indicates that diminishing DSK levels results in increased food consumption, suggesting its critical role in signaling satiety .

Case Study: Feeding Regulation

In a study where DSK levels were genetically manipulated, it was found that flies with reduced DSK expression displayed altered feeding behaviors, consuming more sugar-free food compared to controls. This indicates that DSK plays a pivotal role in assessing food quality and regulating meal size .

Influence on Sexual Behavior

Recent findings have identified DSK as a modulator of female sexual receptivity in Drosophila. The peptide enhances receptivity through specific neuronal pathways involving the CCKLR-17D3 receptor .

Table 2: Impact of Drosulfakinin on Female Receptivity

| Experiment Type | Result |

|---|---|

| DSK Overexpression | Increased female receptivity |

| DSK Knockout | Reduced female receptivity |

This suggests that DSK not only influences feeding but also plays an essential role in reproductive behaviors, potentially linking nutritional status to mating success.

Regulation of Aggression

DSK has also been shown to regulate aggression in male Drosophila. In conditions of social isolation, manipulation of DSK levels affected aggressive behaviors, indicating its role in social interactions .

Case Study: Social Isolation-Induced Aggression

In experiments where DSK was knocked down, males exhibited heightened aggression when deprived of social interactions. This aligns with findings from mammalian studies where cholecystokinin (the mammalian counterpart) is known to influence aggression .

Implications for Neuroscience Research

The discovery of DSK's roles extends beyond basic biology into neuroscience, where it serves as a model for understanding neuropeptide signaling pathways. The interaction between DSK and its receptors offers insights into how neuropeptides can influence complex behaviors such as feeding and mating .

Mechanism of Action

Drosulfakinin 0 exerts its effects by binding to its receptor, Cholecystokinin-like receptor 17D3, in the central nervous system . This interaction modulates neural circuits involved in various behaviors, such as aggression and sexual receptivity. The peptide acts through a descending inhibitory pathway to regulate nociception, a neural process that helps animals avoid potentially tissue-damaging stimuli .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DSK 0, DSK I, and DSK II

Key Differences

Structural Divergence :

- DSK 0’s -SFamide terminus distinguishes it from the -RFamide of DSK I/II, which is critical for sulfakinin activity and receptor binding . This difference likely explains DSK 0’s lack of interaction with DSK-R1/R2, receptors targeted by DSK I/II .

Functional Specialization :

- DSK 0 uniquely regulates crop contractions in adult Drosophila, a function absent in DSK I/II . In contrast, DSK I/II modulate feeding behavior, gut motility, and heart rate, aligning with their roles as CCK homologs .

- Behavioral assays show DSK I/II influence larval odor preference and locomotion, whereas DSK 0’s role in these processes remains uncharacterized .

Receptor and Signaling Pathways :

- DSK I/II bind class A GPCRs (DSK-R1/R2), activating pathways linked to feeding suppression and gut contraction . DSK 0’s receptor is unidentified, but its -SFamide motif suggests divergent signaling mechanisms .

Evolutionary Context :

- DSK I/II share evolutionary conservation with vertebrate CCK, while DSK 0 represents a lineage-specific adaptation in Drosophila .

Comparison with Other Neuropeptides

- Dromyosuppressin (DMS) : Shares a C-terminal FLRFamide motif with DSK I/II but regulates muscle contraction rather than feeding . DSK 0’s -SFamide precludes functional overlap with DMS.

- Cholecystokinin (CCK) : DSK I/II mimic CCK’s roles in gut motility and satiety, whereas DSK 0’s lack of homology suggests independent functional evolution .

Research Findings and Implications

- DSK 0 in Crop Regulation: Palmer et al. (2007) demonstrated that DSK 0 knockdown reduces crop contractions, highlighting its unique role in digestive physiology .

- Behavioral Modulation : While DSK I/II influence social behaviors (e.g., aggression, sexual receptivity) via CCK-like pathways , DSK 0’s contribution to these processes remains unexplored.

- Therapeutic Potential: DSK I/II’s antifeedant properties have implications for obesity research, whereas DSK 0’s crop-related functions may inform studies on digestive disorders .

Biological Activity

Drosulfakinin (DSK) is a neuropeptide found in Drosophila melanogaster, functioning as a homologue to vertebrate cholecystokinin (CCK). This compound plays significant roles in various biological processes, including social behavior, feeding regulation, and sexual receptivity. This article compiles recent findings on the biological activity of Drosulfakinin 0, focusing on its mechanisms of action, physiological effects, and implications for behavior.

Drosulfakinin exerts its effects through specific receptors, primarily CCKLR-17D1 and CCKLR-17D3. These receptors are integral to mediating the neuropeptide's influence on several behaviors:

- Feeding Regulation : DSK has been identified as a satiety signal in Drosophila, where it works alongside insulin-like peptides (DILPs) to regulate food intake. Studies have shown that diminishing DSK levels leads to increased food consumption and impaired food choice, indicating its crucial role in satiety signaling .

- Social Behavior : Research indicates that DSK signaling is involved in social interactions and aggression. Social isolation downregulates DSK expression, which correlates with increased aggression in isolated flies. This suggests a U-shaped relationship between DSK signaling and aggression, similar to other neuromodulators .

- Sexual Behavior : DSK influences both male and female sexual behaviors. In males, activation of DSK neurons suppresses courtship behaviors towards females, while in females, DSK promotes sexual receptivity. Manipulations of DSK levels significantly alter these behaviors, highlighting its role in reproductive strategies .

Physiological Effects

The physiological effects of Drosulfakinin can be summarized as follows:

Case Studies and Research Findings

- Feeding Behavior Study : A study utilized RNA interference to manipulate DSK levels in insulin-producing cells. Results indicated that reduced DSK led to significant increases in food intake and altered food preference dynamics among Drosophila .

- Social Isolation Impact : In a comprehensive analysis of gene expression changes due to social isolation, it was found that DSK expression was significantly downregulated. This change was linked to behavioral shifts towards increased aggression, suggesting that social environments critically influence neuropeptide signaling pathways .

- Sexual Behavior Dynamics : In a detailed investigation of female sexual receptivity, researchers demonstrated that knocking down DSK expression resulted in decreased receptivity during mating trials. Conversely, overexpressing DSK enhanced receptivity, confirming its pivotal role in mating behaviors .

Q & A

Q. What theoretical frameworks explain this compound’s dual roles in satiety and stress responses?

- Methodological Guidance :

- Systems Biology : Apply allostasis theory to model energy allocation trade-offs.

- Evolutionary Context : Compare this compound’s conserved functions in basal insects (e.g., Tribolium) to derive ancestral phenotypes.

- Interdisciplinary Collaboration : Partner with endocrinologists to test vertebrate homologs in parallel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.